molecular formula C17H17NO4 B10879234 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B10879234
M. Wt: 299.32 g/mol
InChI Key: AJCMWAGXSFFWEC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran class of heterocyclic compounds. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes methoxy groups and an amino group attached to a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with specific reagents can lead to the formation of the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxy and amino groups on the benzofuran core makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

6,7-dimethoxy-3-(3-methylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17NO4/c1-10-5-4-6-11(9-10)18-16-12-7-8-13(20-2)15(21-3)14(12)17(19)22-16/h4-9,16,18H,1-3H3

InChI Key

AJCMWAGXSFFWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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